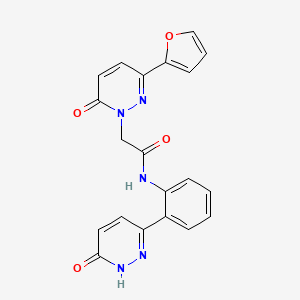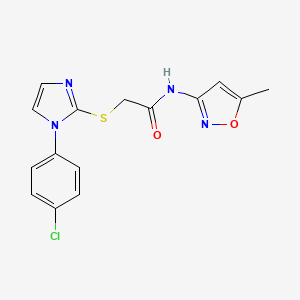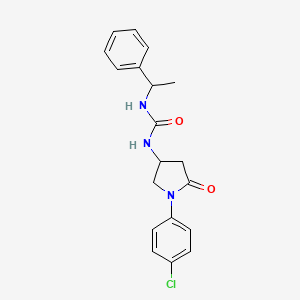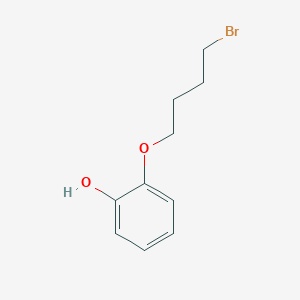![molecular formula C20H24BrN3O B2396138 N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 882080-17-3](/img/structure/B2396138.png)
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide, also known as BRL-15572, is a chemical compound that has been widely studied for its potential therapeutic applications in various medical fields.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide involves the reaction of 2-bromobenzoyl chloride with 4-(2,4-dimethylphenyl)piperazine followed by the reaction of the resulting intermediate with N-(2-aminoethyl)acetamide.
Starting Materials
2-bromobenzoyl chloride, 4-(2,4-dimethylphenyl)piperazine, N-(2-aminoethyl)acetamide
Reaction
Step 1: 2-bromobenzoyl chloride is reacted with 4-(2,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine to form N-(2-bromophenyl)-4-(2,4-dimethylphenyl)piperazine-1-carboxamide., Step 2: The intermediate from step 1 is then reacted with N-(2-aminoethyl)acetamide in the presence of a base such as potassium carbonate to form N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide.
作用机制
The exact mechanism of action of N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and appetite. By blocking the activity of this receptor, N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide may increase the levels of neurotransmitters such as serotonin and dopamine, thereby improving mood and reducing anxiety.
生化和生理效应
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with improved mood and reduced anxiety. It has also been shown to reduce the levels of corticosterone, a stress hormone, in animal models. Additionally, N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One advantage of using N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for more precise targeting of this receptor. Additionally, N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have good pharmacokinetic properties, making it suitable for use in animal models. However, one limitation of using N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is its relatively low potency compared to other 5-HT2C receptor antagonists, which may require higher doses to achieve the desired effects.
未来方向
There are several potential future directions for research on N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide and its potential use in the treatment of other medical conditions such as neuropathic pain, Alzheimer's disease, and schizophrenia. Finally, there is a need for the development of more potent and selective 5-HT2C receptor antagonists, which may have improved therapeutic effects compared to N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide.
科学研究应用
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-15-7-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-3-5-17(18)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRMMYWSCPMSGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)

![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)
![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)
![2-Methyl-4-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2396071.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)